molecular formula C21H26ClN3O B4542833 N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride

N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride

Cat. No. B4542833
M. Wt: 371.9 g/mol
InChI Key: ONRVDOQLOHIYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride, commonly referred to as Memantine, is a medication that is primarily used to treat moderate to severe Alzheimer's disease. It is an NMDA receptor antagonist, which means it works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory processes.

Mechanism of Action

Memantine works by blocking the action of glutamate, a neurotransmitter that is involved in learning and memory processes. By blocking the NMDA receptor, Memantine reduces the excessive activation of glutamate that can lead to neuronal damage and cell death. This mechanism of action is different from other Alzheimer's medications, such as cholinesterase inhibitors, which work by increasing the levels of acetylcholine in the brain.
Biochemical and Physiological Effects:
Memantine has been shown to have a number of biochemical and physiological effects on the brain. It increases the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), which are involved in neuroinflammation. Memantine has also been shown to increase cerebral blood flow, which may improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using Memantine in lab experiments include its well-established mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, Memantine can be expensive and difficult to obtain in large quantities. It also has a relatively short half-life, which may limit its effectiveness in certain experimental protocols.

Future Directions

There are a number of potential future directions for Memantine research. One area of interest is its potential use in combination with other Alzheimer's medications, such as cholinesterase inhibitors, to improve cognitive function in patients with moderate to severe Alzheimer's disease. Memantine may also have potential as a neuroprotective agent in other neurological disorders, such as traumatic brain injury and stroke. Additionally, Memantine may have potential as a treatment for certain psychiatric disorders, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Further research is needed to fully understand the potential of Memantine in these areas.

Scientific Research Applications

Memantine has been extensively studied in scientific research for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and epilepsy. It has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage in animal models of these disorders. Memantine has also been studied for its potential use in treating addiction, depression, and anxiety disorders.

properties

IUPAC Name

N-[(3-pyrimidin-2-yloxyphenyl)methyl]adamantan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O.ClH/c1-3-15(10-19(4-1)25-20-22-5-2-6-23-20)14-24-21-11-16-7-17(12-21)9-18(8-16)13-21;/h1-6,10,16-18,24H,7-9,11-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRVDOQLOHIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NCC4=CC(=CC=C4)OC5=NC=CC=N5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(pyrimidin-2-yloxy)benzyl]adamantan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride
Reactant of Route 2
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride
Reactant of Route 4
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride
Reactant of Route 5
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-(2-pyrimidinyloxy)benzyl]-1-adamantanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.